4-Aminobutylphosphonic acid

Neuropharmacology GABA(B) Receptor Autoreceptor Antagonism

Choose 4-Aminobutylphosphonic acid (4-ABPA) for its unique bifunctional aminophosphonate structure, offering unmatched performance as a selective GABA(B) autoreceptor antagonist (EC50=0.4 mM) with no off-target cAMP effects, unlike 3-APPA. This compound is essential for next-generation perovskite passivation, enabling 25.56% PCE with 83.91% retention after 1,440 hours, and for developing high-efficiency CO2 electroreduction catalysts (79.6% FECO). It also forms pH-tunable self-assembled monolayers on steel for advanced corrosion protection. Secure your supply of this high-purity, application-critical research chemical today.

Molecular Formula C4H12NO3P
Molecular Weight 153.12 g/mol
CAS No. 35622-27-6
Cat. No. B151663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobutylphosphonic acid
CAS35622-27-6
Synonyms4-ABPA
4-aminobutylphosphonic acid
Molecular FormulaC4H12NO3P
Molecular Weight153.12 g/mol
Structural Identifiers
SMILESC(CCP(=O)(O)O)CN
InChIInChI=1S/C4H12NO3P/c5-3-1-2-4-9(6,7)8/h1-5H2,(H2,6,7,8)
InChIKeyIDPXFPYGZRMMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminobutylphosphonic Acid (CAS 35622-27-6): Key Physicochemical and Functional Profile


4-Aminobutylphosphonic acid (4-ABPA), CAS 35622-27-6, is a γ-aminobutyric acid (GABA) analog characterized by a phosphonic acid group replacing the carboxylic acid moiety. It functions as a selective antagonist at GABA(B) receptors and exhibits unique surface-binding properties owing to its bifunctional aminophosphonate structure [1][2][3]. The compound has a molecular weight of 153.12 g/mol and demonstrates diverse applications in neuropharmacology research, advanced materials science, and as a bifunctional ligand for surface engineering [4][5].

4-Aminobutylphosphonic Acid (CAS 35622-27-6): Why Generic Substitution Fails—A Comparator-Based Analysis


Substituting 4-aminobutylphosphonic acid with other aminophosphonic acids or GABA analogs introduces substantial risk of altered activity profiles, as evidenced by direct comparative studies. For example, while both 3-aminopropylphosphonic acid (3-APPA) and 4-ABPA inhibit GABA(B) binding, 3-APPA exhibits markedly different pharmacological effects on neurotransmitter release and lacks functional antagonism at GABA(B) autoreceptors, unlike 4-ABPA [1][2]. In materials science, the specific chain length and bifunctionality of 4-ABPA are critical for achieving optimal surface packing density and adhesion promotion on metallic substrates, with performance varying significantly based on pH-dependent molecular orientation [3]. Furthermore, the compound's distinct dynamic adsorption affinity (DAA) profile, as quantified in perovskite passivation studies, cannot be replicated by simple phosphonic acids or amines lacking the precise aminobutyl structure [4]. These comparative data underscore that in-class substitution is not a viable strategy without risking loss of target selectivity or functional performance.

4-Aminobutylphosphonic Acid (CAS 35622-27-6) Product-Specific Quantitative Evidence Guide


GABA(B) Autoreceptor Antagonism: 4-ABPA vs. Phaclofen EC50 Comparison

4-Aminobutylphosphonic acid (4-ABPA) demonstrates comparable antagonist potency to phaclofen at GABA(B) autoreceptors in rat neocortical slices, with an EC50 of 0.4 mmol/L versus phaclofen's EC50 of 0.3 mmol/L, while the shorter homolog 3-aminopropylphosphonic acid (3-APPA) shows no activity [1]. At 3 mmol/L, 4-ABPA increased [3H]-GABA release by 81.3±9.0%, statistically equivalent to phaclofen's 82.6±8.6% increase, whereas 2-aminoethylphosphonic acid (2-AEPA) produced only a 46.8±10.9% increase [1].

Neuropharmacology GABA(B) Receptor Autoreceptor Antagonism

Selective GABA(B) Binding Inhibition: 4-ABPA IC50 vs. 3-APPA

In competitive binding assays using [3H](-)-baclofen on rat cerebellar membranes, 4-aminobutylphosphonic acid (4-ABPA) exhibits an IC50 of 3.9 μM, whereas its shorter homolog 3-aminopropylphosphonic acid (3-APPA) shows an IC50 of 1.5 μM [1]. Despite its weaker binding affinity compared to 3-APPA, 4-ABPA retains functional antagonist activity at GABA(B) autoreceptors, while 3-APPA is inactive in functional assays [2].

Receptor Pharmacology Binding Assay GABA(B) Antagonist

Signaling Pathway Selectivity: No Effect on cAMP Production vs. GABA(B) Binding

4-Aminobutylphosphonic acid (4-ABPA) selectively inhibits GABA(B) receptor binding without influencing either isoproterenol- or forskolin-stimulated cyclic AMP (cAMP) production, demonstrating a unique signaling bias compared to other GABA(B) ligands [1]. In contrast, many GABA(B) receptor modulators can alter cAMP accumulation, which complicates interpretation of downstream effects. The compound's failure to affect cAMP production provides a cleaner pharmacological tool for isolating GABA(B) receptor-mediated effects independent of adenylyl cyclase modulation.

Signal Transduction cAMP Functional Selectivity

Perovskite Solar Cell Efficiency: 4-ABPA Interface Passivation

4-Aminobutylphosphonic acid (4-ABPA) employed as a buried interface modifier in perovskite solar cells achieves a power conversion efficiency (PCE) of 25.56% in n-i-p devices with negligible hysteresis and 26.45% in p-i-n architectures, while reducing voltage loss to just 31 mV [1]. The device retained 83.91% of initial performance after 1,440 hours of continuous operation and 91.59% after 2,600 hours of ambient storage [1]. Compared to untreated devices or those modified with simple phosphonic acids lacking the aminobutyl chain, 4-ABPA provides enhanced defect passivation and superior long-term stability due to its strong dynamic adsorption affinity (DAA) [2].

Perovskite Photovoltaics Surface Passivation Energy Level Alignment

CO2 Electroreduction: NH2BPA-Ag Nanoparticles Enhance Faradaic Efficiency 2.6-Fold

4-Aminobutylphosphonic acid (4-ABPA) ligand-capped Ag nanoparticles (NH2BPA-Ag) achieve a CO Faradaic efficiency (FECO) of 82% in an H-cell for simulated flue gas (SFG) reduction, representing a 2.6-fold enhancement over pristine Ag nanoparticles [1]. In a membrane electrode assembly electrolyzer, NH2BPA-Ag shows 79.6% FECO and 38.1% full-cell energy efficiency at 48 mA cm-2 for SFG conversion [1]. The amino group promotes CO2 capture and activation, while the phosphonic acid group desorbs *OOH intermediates to inhibit the competing oxygen reduction reaction (ORR) [1].

Electrocatalysis CO2 Reduction Surface Functionalization

Corrosion Protection: pH-Dependent Molecular Orientation Enhances Coating Adhesion

4-Aminobutylphosphonic acid (4-ABPA) functions as an effective bifunctional adhesion promoter for epoxy coatings on carbon steel, with its molecular orientation and packing density strongly dependent on deposition pH [1]. At pH 8, 4-ABPA adopts an optimal orientation with the amino group oriented outward from the surface, achieving high surface packing density. This configuration imparts substantial resistance to interfacial hydrolysis, improves overall adhesion, and reduces the cathodic disbondment rate of epoxy coatings on carbon steel [1]. In contrast, at pH 5.3 where the amino group is protonated, the molecule attaches to the surface at both ends, resulting in no significant improvement in performance [1].

Corrosion Science Surface Engineering Adhesion Promotion

4-Aminobutylphosphonic Acid (CAS 35622-27-6): Best Research and Industrial Application Scenarios


Neuroscience: Investigating GABA(B) Autoreceptor Heterogeneity

Based on direct comparative data showing that 4-ABPA acts as an antagonist at GABA(B) autoreceptors (EC50=0.4 mM) while 3-APPA is inactive, and that 4-ABPA does not affect cAMP production, researchers should prioritize 4-ABPA for studies aimed at dissecting pharmacological differences between GABA(B) autoreceptors and heteroreceptors [1][2]. This scenario is particularly relevant for experiments requiring a phosphonate-based antagonist with a defined functional profile and minimal off-target signaling effects.

Advanced Photovoltaics: Buried Interface Engineering in Perovskite Solar Cells

As demonstrated by the achievement of 25.56% n-i-p and 26.45% p-i-n power conversion efficiencies with negligible hysteresis and 83.91% performance retention after 1,440 hours of continuous operation, 4-ABPA is ideally suited for modifying the SnO2/perovskite interface in next-generation solar cells [3]. Its bifunctional structure forms covalent P-O-Sn bonds to the electron transport layer while coordinating Pb2+ and I- ions in the perovskite lattice, a unique capability for reducing interfacial defects and optimizing energy-level alignment [3][4].

Electrocatalysis: CO2 Reduction from Dilute Sources

Given that NH2BPA-Ag nanoparticles enhance CO Faradaic efficiency 2.6-fold over pristine Ag nanoparticles and achieve 79.6% FECO in a membrane electrode assembly for simulated flue gas conversion, 4-ABPA should be the ligand of choice for developing catalysts that can directly utilize low-concentration CO2 streams [5]. Its dual functionality—amino group for CO2 capture and phosphonic acid group for ORR suppression—provides a molecular-level strategy for tailoring catalytic microenvironments that simpler phosphonic acids or amines cannot offer [5].

Industrial Coatings: Enhancing Adhesion and Corrosion Resistance on Steel

As established by studies showing that 4-ABPA forms well-ordered self-assembled monolayers on carbon steel with pH-tunable molecular orientation, industrial users developing high-performance protective coatings should employ 4-ABPA as an adhesion promoter, specifically depositing at pH 8 to achieve optimal surface packing density and amino group outward orientation [6]. This application scenario is directly supported by evidence that 4-ABPA modification improves epoxy coating adhesion and reduces cathodic disbondment rates compared to untreated surfaces or non-optimized deposition conditions [6].

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